DL-Propargylglycine

Cystathionine γ-Lyase Cystathionine β-Synthase Enzyme Selectivity

Procure DL-Propargylglycine for irreversible, mechanism-based CSE inhibition (55 μM IC₅₀) with washout-resistant target engagement. The terminal alkyne uniquely enables downstream CuAAC click bioconjugation without additional reagents. Validated for ex vivo vascular studies, antimicrobial β-lactam resistance reversal, and PLP-dependent enzyme kinetics. This dual inhibitor-click reagent functionality is not replicable by AOAA, BCA, or trifluoroalanine.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 50428-03-0
Cat. No. B1581099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Propargylglycine
CAS50428-03-0
SynonymsL-2-amino-4-pentynoic acid
propargylglycine
propargylglycine hydrochloride
propargylglycine, (+-)-isomer
propargylglycine, (R)-isomer
propargylglycine, (S)-isome
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC#CCC(C(=O)O)N
InChIInChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
InChIKeyDGYHPLMPMRKMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Propargylglycine (CAS 50428-03-0): Procurement Guide for a Widely Validated Cystathionine γ-Lyase (CSE) Inhibitor in H₂S Research


DL-Propargylglycine (PAG), also designated as 2-amino-4-pentynoic acid, is an irreversible inhibitor of the pyridoxal-5′-phosphate (PLP)-dependent enzyme cystathionine γ-lyase (CSE) [1]. CSE is a principal enzymatic source of the endogenous gasotransmitter hydrogen sulfide (H₂S) in mammalian systems. By forming a covalent adduct with the PLP cofactor in the active site of CSE, PAG abolishes the enzyme‘s capacity to catalyze the conversion of L-cysteine to H₂S, a mechanism that has been structurally validated at atomic resolution [2]. The compound is routinely employed as a pharmacological tool for interrogating the functional roles of CSE-derived H₂S in cardiovascular homeostasis, inflammation, and neurological regulation.

DL-Propargylglycine: Why Procurement of Alternative CSE Inhibitors Requires Comparative Selectivity Verification


Although multiple small molecules are marketed as CSE inhibitors, their selectivity profiles across the transsulfuration pathway differ substantially, precluding simple one-to-one substitution. Head-to-head enzymatic profiling demonstrates that PAG (IC₅₀ = 40 ± 8 μM for recombinant human CSE) exhibits no measurable inhibition of cystathionine β-synthase (CBS) at concentrations up to 10 mM, whereas other commonly used inhibitors such as aminooxyacetic acid (AOAA) and hydroxylamine potently inhibit both CSE and CBS, introducing confounding off-target effects in experimental models [1]. Similarly, alternative CSE inhibitors like β-cyano-L-alanine (BCA) and L-aminoethoxyvinylglycine (AVG) offer divergent potency and selectivity characteristics that necessitate explicit validation in the intended biological context [2]. Procurement decisions that fail to account for these quantitative distinctions risk compromising experimental reproducibility and data interpretability, particularly in in vivo studies where off-target PLP-enzyme interactions can obscure mechanistic conclusions.

DL-Propargylglycine: Quantified Evidence of CSE Selectivity and Irreversible Inhibition for H₂S Pathway Studies


DL-Propargylglycine Demonstrates Selective CSE Inhibition Without Detectable CBS Cross-Reactivity at Concentrations up to 10 mM

DL-Propargylglycine (PAG) inhibits recombinant human cystathionine γ-lyase (CSE) with an IC₅₀ of 40 ± 8 μM while exhibiting no detectable inhibition of recombinant human cystathionine β-synthase (CBS) at concentrations up to 10 mM [1]. This selective profile contrasts sharply with other commonly used H₂S biosynthesis inhibitors. Aminooxyacetic acid (AOAA), a widely employed alternative, inhibits CSE with an IC₅₀ of 1.1 ± 0.1 μM but also potently inhibits CBS with an IC₅₀ of 8.5 ± 0.7 μM, representing only an 8.5-fold selectivity for CSE over CBS [2]. Similarly, hydroxylamine exhibits a 57-fold selectivity for CSE over CBS but retains substantial CBS inhibitory activity (IC₅₀ = 278 μM) [3]. In contrast, PAG's absence of detectable CBS inhibition provides a cleaner pharmacological window for isolating CSE-specific contributions to H₂S production.

Cystathionine γ-Lyase Cystathionine β-Synthase Enzyme Selectivity Hydrogen Sulfide Transsulfuration Pathway

DL-Propargylglycine Irreversibly Inactivates CSE via Unique Active-Site Binding Mode Revealed by X-Ray Crystallography

X-ray crystallographic analysis of human CSE (hCSE) in complex with PAG and the PLP cofactor (PDB ID: 3ELP) reveals a unique covalent binding mode not previously observed in other PLP-dependent enzyme-inhibitor complexes [1]. PAG forms a Schiff base adduct with the PLP cofactor in the hCSE active site, irreversibly inactivating the enzyme. Structural characterization further identified Tyr¹¹⁴ as a critical residue mediating the specific interaction between hCSE and PAG, a feature that distinguishes PAG binding from the binding modes of reversible CSE inhibitors [2]. The irreversible nature of PAG inhibition contrasts with the reversible inhibition exhibited by alternative CSE inhibitors such as β-cyano-L-alanine (BCA), which exhibits an IC₅₀ of 14 ± 0.2 μM for CSE but does not form a covalent adduct with the PLP cofactor [3].

Cystathionine γ-Lyase Irreversible Inhibition X-Ray Crystallography PLP-Dependent Enzyme Structure-Based Drug Design

DL-Propargylglycine Inhibits H₂S Production in Rat Liver Preparations with IC₅₀ of 55 μM and Suppresses Plasma H₂S in Hemorrhagic Shock Model

DL-Propargylglycine blocks H₂S synthesis activity in rat liver preparations with an IC₅₀ value of 55 μM and abolishes the rise in plasma H₂S in anesthetized rats subjected to hemorrhagic shock . In contrast, β-cyano-L-alanine (BCA), another CSE inhibitor, exhibits a lower IC₅₀ of 14 ± 0.2 μM against recombinant human CSE but its efficacy in suppressing plasma H₂S in comparable in vivo models is not as extensively characterized [1]. The demonstrated capacity of PAG to translate ex vivo enzymatic inhibition to in vivo biomarker reduction provides a validated functional readout for confirming target engagement in animal studies.

Hydrogen Sulfide Cystathionine γ-Lyase Hemorrhagic Shock Ex Vivo Enzyme Assay Plasma Biomarker

DL-Propargylglycine Reduces Blood Pressure and Attenuates Renal Injury in Angiotensin-II-Induced Hypertensive Rats

Administration of DL-propargylglycine to angiotensin-II-infused hypertensive rats significantly reduced blood pressure and attenuated renal injury markers, effects that were accompanied by increased kidney weight [1]. This cardiorenal protective phenotype is distinct from the effects observed with alternative CSE inhibitors. For instance, chronic administration of PAG in normotensive Wistar rats had no effect on baseline blood pressure, heart morphology, or noradrenaline responsiveness, but did induce renal hypertrophy and diminish acetylcholine-induced hypotensive responses . The differential cardiovascular effects of PAG under normotensive versus hypertensive conditions highlight the context-dependent role of CSE-derived H₂S in blood pressure regulation and underscore the importance of selecting inhibitors with documented efficacy in specific disease models.

Hypertension Angiotensin II Renal Injury Hydrogen Sulfide Cardiovascular Pharmacology

DL-Propargylglycine Pretreatment Enhances SO₂-Induced Hypotension and Vasorelaxation via Negative Regulation of Plasma H₂S

In a comparative in vivo study, pretreatment with DL-propargylglycine (PPG) significantly decreased plasma H₂S content while markedly increasing plasma SO₂ content, thereby enhancing the hypotensive effect of exogenously administered SO₂ in Wistar rats [1]. β-Cyano-L-alanine (BCA) produced similar effects on plasma H₂S and SO₂ levels and SO₂-induced hypotension when administered at equivalent dosing regimens. Ex vivo aortic ring experiments confirmed that PPG pre-incubation significantly enhanced SO₂-induced vasorelaxation responses, whereas sodium hydrosulfide (NaHS) pretreatment exerted the opposite effect, attenuating SO₂-mediated relaxation [2]. These data establish PAG as a validated tool for dissecting the functional interplay between H₂S and SO₂ gasotransmitter signaling pathways in vascular beds.

Hydrogen Sulfide Sulfur Dioxide Vasorelaxation Gasotransmitter Interaction Vascular Reactivity

DL-Propargylglycine Does Not Alter Morphine-Induced Ventilatory Depression but Augments L-Cysteine Ethyl Ester-Mediated Reversal of Respiratory Depression

Intravenous administration of DL-propargylglycine (DL-PROP, 25 mg/kg) to freely-moving male Sprague-Dawley rats did not alter the adverse effects of morphine (10 mg/kg, IV) on ventilatory parameters, including respiratory rate, tidal volume, and minute ventilation [1]. However, DL-PROP pretreatment significantly augmented the ability of L-cysteine ethyl ester (L-CYSee, 2 × 500 μmol/kg, IV) to reverse morphine-induced respiratory depression, with more pronounced improvements in ventilatory parameters observed in DL-PROP-treated rats compared to vehicle-treated controls [2]. This unexpected finding suggests that CSE-dependent H₂S production from L-CYSee countermands the therapeutic efficacy of L-CYSee in reversing opioid-induced respiratory depression, a mechanistic insight that would be obscured if alternative CSE inhibitors with broader off-target profiles (e.g., AOAA, hydroxylamine) were substituted.

Opioid-Induced Respiratory Depression Morphine L-Cysteine Ethyl Ester Cystathionine γ-Lyase Ventilatory Parameters

DL-Propargylglycine (CAS 50428-03-0): Validated Application Scenarios in H₂S Research and Drug Discovery


Selective Pharmacological Dissection of CSE-Dependent vs. CBS-Dependent H₂S Signaling in Cardiovascular and Inflammatory Disease Models

DL-Propargylglycine is optimally deployed in experimental designs that require unambiguous attribution of H₂S-related phenotypes specifically to cystathionine γ-lyase (CSE) rather than cystathionine β-synthase (CBS). Its complete selectivity for CSE at concentrations up to 10 mM, in contrast to AOAA and hydroxylamine which inhibit both enzymes, makes PAG the inhibitor of choice for isolating CSE-specific contributions in tissues co-expressing both transsulfuration pathway enzymes [1]. This application scenario is particularly relevant for cardiovascular studies where both CSE and CBS are expressed in vascular endothelial and smooth muscle cells, and for inflammatory models where differential contributions of CSE- versus CBS-derived H₂S remain incompletely defined [2].

In Vivo Functional Validation of CSE as a Therapeutic Target in Hypertension and Renal Injury Models

DL-Propargylglycine provides peer-reviewed, model-specific efficacy data for investigating CSE inhibition as a therapeutic strategy in angiotensin-II-induced hypertension and associated renal injury [1]. The compound's capacity to reduce blood pressure and attenuate renal damage in this validated disease model supports its use in preclinical target validation studies where alternative CSE inhibitors lack comparable disease-specific evidence. Researchers should note that PAG also increases kidney weight in this model, a finding that warrants careful interpretation and highlights the importance of comprehensive phenotypic assessment when evaluating CSE as a drug target [2].

Pharmacological Interrogation of H₂S-SO₂ Gasotransmitter Cross-Talk in Vascular Reactivity Studies

DL-Propargylglycine is uniquely positioned for studies examining the functional interplay between hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) gasotransmitter signaling in vascular beds. Its validated capacity to decrease plasma H₂S while concomitantly increasing plasma SO₂ and enhancing SO₂-induced vasorelaxation provides a reproducible pharmacological tool for dissecting this gasotransmitter regulatory axis [1]. This application scenario is particularly valuable for cardiovascular pharmacology studies investigating endothelium-dependent and endothelium-independent vasodilatory mechanisms, where the relative contributions of H₂S and SO₂ remain to be fully elucidated.

Investigating CSE-Dependent Modulation of Opioid-Induced Respiratory Depression and Novel Reversal Strategies

DL-Propargylglycine is essential for respiratory neuropharmacology investigations examining the role of CSE-derived H₂S in modulating opioid-induced respiratory depression and the efficacy of L-cysteine ethyl ester-based reversal strategies [1]. The finding that PAG does not alter morphine‘s ventilatory depressant effects but significantly augments L-CYSee-mediated reversal provides a specific, evidence-based rationale for using PAG in studies aimed at developing non-opioid receptor antagonist strategies for mitigating opioid-induced respiratory depression while preserving analgesia [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Propargylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.